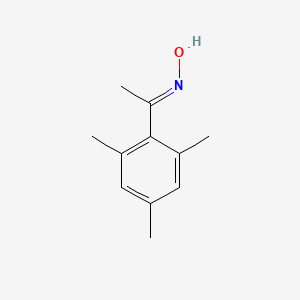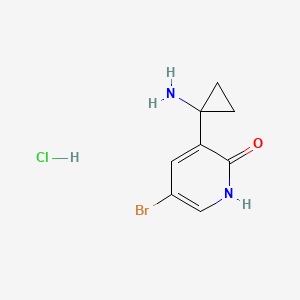
3-(1-アミノシクロプロピル)-5-ブロモ-1H-ピリジン-2-オン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain an aminocyclopropyl group, a bromo group, and a pyridinone group, all attached to a central carbon atom. The hydrochloride indicates that it is a hydrochloride salt, which could affect its solubility and stability .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aminocyclopropyl groups and halogenated pyridinones .
Molecular Structure Analysis
The molecular structure would likely consist of a pyridinone ring with a bromine atom and an aminocyclopropyl group attached. The exact structure would depend on the specific locations of these attachments .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating aminocyclopropyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .
作用機序
Target of Action
Compounds with a similar structure, such as 1-aminocyclopropane-1-carboxylic acid (acc), have been found to interact with enzymes like acc deaminase .
Mode of Action
ACC is known to enhance plant tolerance to stress by modulating gene expression and promoting yield .
Biochemical Pathways
Compounds with similar structures, such as acc, have been found to affect the ethylene production pathway in plants, which plays a crucial role in plant growth and stress response .
Pharmacokinetics
A study involving a compound with a similar structure, 7-[(3 r )-3-(1-aminocyclopropyl)pyrrolidin-1-yl]-1-[(1 r ,2 s )-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid, showed that inhibition of certain transporters resulted in an elevation of the area under the curve of the compound . This suggests that the compound’s bioavailability may be influenced by these transporters.
Result of Action
Compounds with similar structures, such as acc, have been found to positively affect plant growth by secreting phytohormones/secondary metabolites, strengthening the plant’s antioxidant system, and influencing the physiology through polyamine production and modulating gene expression .
実験室実験の利点と制限
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride is a potent and selective agonist of the glycine site on the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. However, its effects are dependent on the concentration and duration of exposure, which may complicate its use in experiments. 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride also has a relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for the research on 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride. One area of interest is the development of more potent and selective agonists of the glycine site on the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride in various neurological and psychiatric disorders. Additionally, the mechanisms underlying the neuroprotective effects of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride need to be further elucidated. Finally, the effects of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride on other neurotransmitter systems such as glutamate and GABA need to be studied in more detail.
合成法
The synthesis of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride involves the reaction of 3-bromo-1H-pyridin-2-one with cyclopropanecarboxylic acid and subsequent reduction with lithium aluminum hydride. The resulting compound is then reacted with hydrochloric acid to obtain the final product, 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride hydrochloride. The purity and yield of the synthesis can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
- EN300-7352685の役割: EN300-7352685は、エチレンの前駆体である1-アミノシクロプロパン-1-カルボン酸(ACC)のアナログです。 研究者は、EN300-7352685を使用して、エチレン生合成とその植物生理への影響を研究してきました .
- 方法論: EN300-7352685は、液体クロマトグラフィー-タンデム質量分析法を用いてACCレベルを定量化するための簡便な方法を提供します。 この技術により、同じサンプルからの他の植物ホルモン(オーキシン、サイトカイニン、ジャスモン酸、アブシジン酸、サリチル酸)の同時分析が可能になります .
エチレン生合成と調節
ACCレベルの定量化
抗菌活性
植物生長の調節
変異株系統の研究
医薬品試験
Safety and Hazards
特性
IUPAC Name |
3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-5-3-6(7(12)11-4-5)8(10)1-2-8;/h3-4H,1-2,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOHFQZZZLTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CNC2=O)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

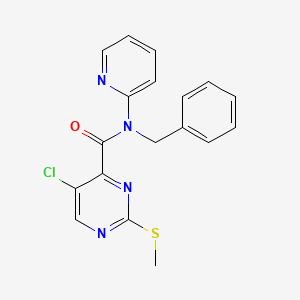
![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)
![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)
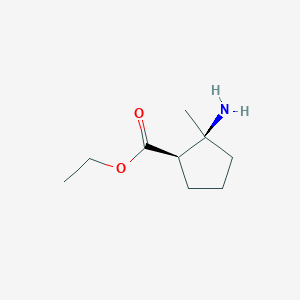
![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)
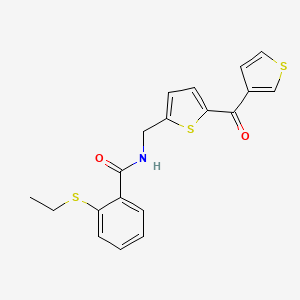
![3-chloro-2-[(4-nitro-1H-pyrazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2455650.png)
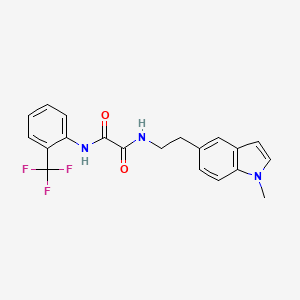
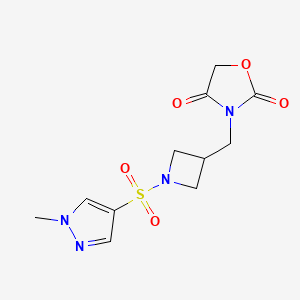
![N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2455655.png)

